molecular formula C17H15N3O2 B12219528 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B12219528
M. Wt: 293.32 g/mol
InChI Key: KFYILYUEQFXAKE-UHFFFAOYSA-N
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Description

2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused bicyclic structure, which includes a pyrimidine ring fused to a pyridine ring The presence of a benzyl(methyl)amino group and a carbaldehyde group adds to its chemical complexity and potential reactivity

Preparation Methods

The synthesis of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of appropriate starting materials under specific reaction conditions. For instance, the reaction of a pyrido[1,2-a]pyrimidine derivative with benzyl(methyl)amine in the presence of a suitable catalyst can lead to the formation of the desired compound. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as methanol or ethanol .

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound has potential applications in the development of new pharmaceuticals due to its ability to interact with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

    Medicine: Research has shown that derivatives of this compound exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This makes it a promising candidate for drug development.

    Industry: In material science, the compound can be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

2-[benzyl(methyl)amino]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as pyrimido[1,2-a]benzimidazoles and imidazo[1,2-a]pyridines. These compounds share a similar fused bicyclic structure but differ in the specific functional groups attached to the rings.

    Pyrimido[1,2-a]benzimidazoles: These compounds have a benzimidazole ring fused to a pyrimidine ring. They exhibit similar biological activities but may have different pharmacokinetic properties.

    Imidazo[1,2-a]pyridines: These compounds have an imidazole ring fused to a pyridine ring.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C17H15N3O2/c1-19(11-13-7-3-2-4-8-13)16-14(12-21)17(22)20-10-6-5-9-15(20)18-16/h2-10,12H,11H2,1H3

InChI Key

KFYILYUEQFXAKE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=O)N3C=CC=CC3=N2)C=O

Origin of Product

United States

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